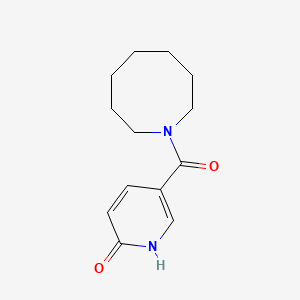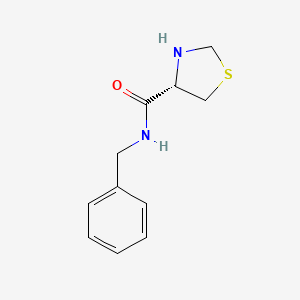![molecular formula C17H16N2O2 B7476214 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide, also known as GW5074, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high specificity for the protein kinase CK1δ, which plays an important role in various cellular processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response.
作用機序
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide specifically targets CK1δ by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream targets of CK1δ, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK1δ by N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the phosphorylation of PER2, leading to the disruption of circadian rhythm regulation. It has also been shown to inhibit the Wnt signaling pathway, leading to the suppression of embryonic development and cancer progression. Furthermore, N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to DNA damage, leading to increased cell death.
実験室実験の利点と制限
One advantage of using N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in lab experiments is its high specificity for CK1δ, which allows for the selective inhibition of this kinase. Furthermore, its small molecule size and ease of synthesis make it a convenient tool for studying the role of CK1δ in different cellular processes. However, one limitation of using N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in scientific research. One direction is the investigation of its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Another direction is the development of more potent and selective CK1δ inhibitors based on the structure of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide. Furthermore, the use of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in combination with other inhibitors may provide a more effective strategy for targeting CK1δ in different cellular processes.
合成法
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide involves a multi-step process that starts with the preparation of 2,3-dihydroindole-2-carboxylic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate. The final step involves the reaction of ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate with benzoyl chloride to form N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide.
科学的研究の応用
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been used in various scientific research studies to investigate the role of CK1δ in different cellular processes. For example, it has been shown to inhibit the phosphorylation of PER2, a protein involved in circadian rhythm regulation, by CK1δ. It has also been used to study the role of CK1δ in the Wnt signaling pathway, which is involved in embryonic development and cancer. Furthermore, N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been used to investigate the role of CK1δ in the DNA damage response, which is important for maintaining genomic stability.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(12-18-17(21)14-7-2-1-3-8-14)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBKQLCLZWBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)







![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

